2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

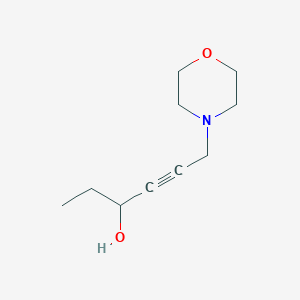

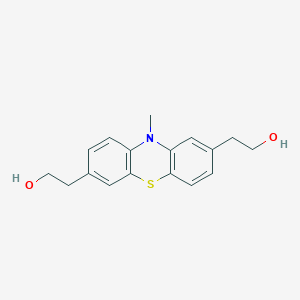

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound used for proteomics research . It has a molecular formula of C12H18N2OS and a molecular weight of 238.35 .

Synthesis Analysis

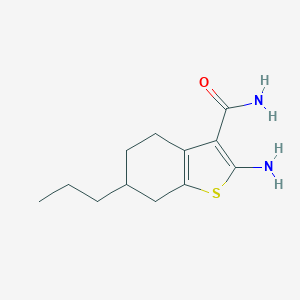

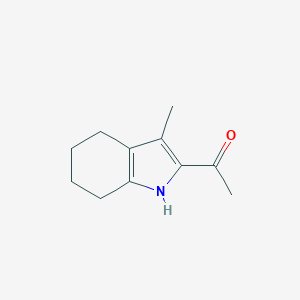

The synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which are biologically active compounds, was carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction was monitored by thin-layer chromatography (TLC) and the determination of related impurities was done by high performance liquid chromatography (HPLC) .Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C12H18N2OS . Further structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve its interaction with aromatic aldehydes to produce azomethine derivatives . The reactivity of the compound is influenced by the substituents of the aldehydes contained in the aromatic core .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.35 . More specific properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Biological Activity and Synthesis

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is studied for its potential in pharmacology and medical chemistry. Azomethine derivatives of this compound have been synthesized, showing promise in cytostatic, antitubercular, and anti-inflammatory activities. These derivatives have been analyzed using high performance liquid chromatography (HPLC), indicating their high purity and potential for further research in drug development (Chiriapkin, Kodonidi, & Larsky, 2021).

Antimicrobial and Antifungal Properties

Compounds derived from this compound have shown significant antibacterial and antifungal activities. The structural analysis of these compounds has provided insights into their molecular conformation, which is key to their biological activity (Vasu et al., 2005).

Antitumor Activity

Research has also explored the antitumor activities of certain derivatives. Specifically, new thiazole derivatives have been synthesized and shown to inhibit the in vitro growth of human tumor cells, suggesting their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Synthesis of Various Derivatives

A diverse range of derivatives have been synthesized from this compound, each with unique biological activities. These include compounds with potential use in antiarrhythmic, serotonin antagonist, and antianxiety treatments (Amr et al., 2010).

Antimicrobial and Antiinflammatory Properties

Synthesized derivatives have also been tested for antimicrobial and antiinflammatory activities, with some showing promising results. This research highlights the versatility of the compound in generating various biologically active molecules (Narayana et al., 2006).

Heterocyclic Synthesis

The compound serves as a basis for the synthesis of heterocyclic derivatives, which have been studied for their antibiotic properties against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Future Directions

The azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are considered promising for further study and molecular design due to their biological activity and preparative availability . The optimization of synthesis methods and the identification of structure-activity relationships are of considerable interest for medicinal chemistry and pharmaceutical science .

properties

IUPAC Name |

2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-2-3-7-4-5-8-9(6-7)16-12(14)10(8)11(13)15/h7H,2-6,14H2,1H3,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAQHIIJRKEFBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC2=C(C1)SC(=C2C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401166021 |

Source

|

| Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350996-93-9 |

Source

|

| Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350996-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B506304.png)

![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B506306.png)

![N-(4-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B506309.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B506311.png)

![3-(2-methylphenyl)-2-[(1-naphthylmethyl)sulfanyl]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B506314.png)

![N-[2-(4-methoxyphenoxy)ethyl]cyclopentanamine](/img/structure/B506317.png)

![2-[(2-{[3,5-Bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethyl)sulfanyl]benzoic acid](/img/structure/B506318.png)

![3-(2-methylphenyl)-2-(2-propynylsulfanyl)-spiro([5,6]dihydrobenzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B506320.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B506321.png)

![2-[2-chloro-5-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B506324.png)